molecular formula C19H13ClN2O5S B302672 4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid

4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid

Katalognummer B302672
Molekulargewicht: 416.8 g/mol
InChI-Schlüssel: ZRSNAOWHWVYHIJ-VNOLOYJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid, also known as COTI-2, is a small molecule that has been developed as a potential cancer therapeutic agent. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid works by binding to mutant p53 and stabilizing it, which leads to the restoration of its tumor-suppressive function. This results in the inhibition of tumor growth and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer to other parts of the body. In addition, this compound has been shown to sensitize cancer cells to chemotherapy, which can improve the effectiveness of existing cancer treatments.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid in lab experiments is that it has shown promising results in preclinical studies, which suggests that it may be an effective therapeutic agent for the treatment of cancer. However, one limitation of using this compound in lab experiments is that it is a small molecule, which can make it difficult to target specific cells or tissues. In addition, this compound has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not yet fully understood.

Zukünftige Richtungen

There are several future directions for research on 4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid. One area of research is to further investigate its mechanism of action and how it interacts with mutant p53. Another area of research is to evaluate its safety and efficacy in clinical trials. In addition, researchers may explore the potential of combining this compound with other cancer treatments, such as chemotherapy or immunotherapy, to improve its effectiveness. Finally, researchers may investigate the potential of this compound for the treatment of other diseases, such as neurodegenerative disorders, where mutant p53 has been implicated.

Synthesemethoden

4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 6-chloro-1,3-benzodioxole, which is then reacted with thiosemicarbazide to form 6-chloro-1,3-benzodioxole-5-carbothioamide. This compound is then reacted with methyl isothiocyanate to form 6-chloro-1,3-benzodioxole-5-carbomethoxythioamide. The final step involves the reaction of this compound with 4-amino-benzoic acid to form this compound.

Wissenschaftliche Forschungsanwendungen

4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been extensively studied in preclinical models of various cancers, including breast, lung, ovarian, and colon cancer. It has been shown to inhibit the activity of mutant p53, a protein that is commonly found in cancer cells and is associated with tumor growth and resistance to chemotherapy. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound may be a promising therapeutic agent for the treatment of various types of cancer.

Eigenschaften

Molekularformel

C19H13ClN2O5S

Molekulargewicht

416.8 g/mol

IUPAC-Name

4-[[(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C19H13ClN2O5S/c1-22-17(23)16(7-11-6-14-15(8-13(11)20)27-9-26-14)28-19(22)21-12-4-2-10(3-5-12)18(24)25/h2-8H,9H2,1H3,(H,24,25)/b16-7-,21-19?

InChI-Schlüssel

ZRSNAOWHWVYHIJ-VNOLOYJFSA-N

Isomerische SMILES

CN1C(=O)/C(=C/C2=CC3=C(C=C2Cl)OCO3)/SC1=NC4=CC=C(C=C4)C(=O)O

SMILES

CN1C(=O)C(=CC2=CC3=C(C=C2Cl)OCO3)SC1=NC4=CC=C(C=C4)C(=O)O

Kanonische SMILES

CN1C(=O)C(=CC2=CC3=C(C=C2Cl)OCO3)SC1=NC4=CC=C(C=C4)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.